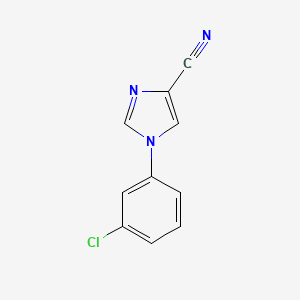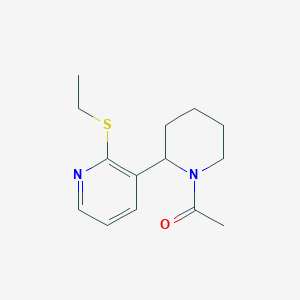
5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C10H5BrClN3. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 3-chlorobenzonitrile with bromine and hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acids.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile.
Oxidation: Formation of 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-amine.
Aplicaciones Científicas De Investigación
5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate’s access. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3-(3-chlorophenyl)-1H-pyrazol-5-amine
- 5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid
- 3-(3-Chlorophenyl)-1H-pyrazol-5-amine
Uniqueness
5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms in the phenyl ring enhances its reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
1269291-97-5 |
|---|---|
Fórmula molecular |
C10H5BrClN3 |
Peso molecular |
282.52 g/mol |
Nombre IUPAC |
5-bromo-1-(3-chlorophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H5BrClN3/c11-10-7(5-13)6-14-15(10)9-3-1-2-8(12)4-9/h1-4,6H |
Clave InChI |
QRLYSVJCOHITPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B11813531.png)
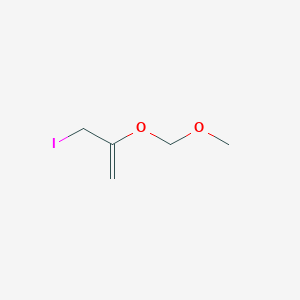

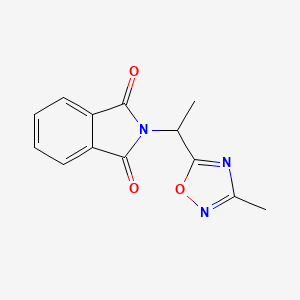

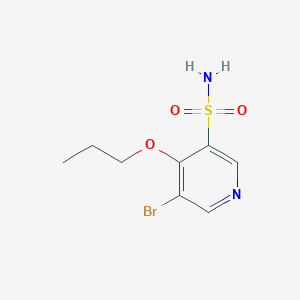
![4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11813567.png)


